Phenyl 4-((3-(4-butoxyphenyl)ureido)methyl)piperidine-1-carboxylate
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Description
Phenyl 4-((3-(4-butoxyphenyl)ureido)methyl)piperidine-1-carboxylate is a complex organic compound. It contains a phenyl group, a piperidine ring, and a ureido group. The presence of these functional groups suggests that it could be involved in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring, for example, is a six-membered ring with one nitrogen atom. The ureido group consists of a carbonyl group (C=O) attached to a nitrogen atom, and the phenyl group is a six-membered carbon ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the piperidine ring might undergo reactions typical of amines, such as protonation or alkylation. The ureido group could participate in reactions involving the carbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the presence of polar groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Safety and Hazards
Future Directions
Properties
IUPAC Name |
phenyl 4-[[(4-butoxyphenyl)carbamoylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4/c1-2-3-17-30-21-11-9-20(10-12-21)26-23(28)25-18-19-13-15-27(16-14-19)24(29)31-22-7-5-4-6-8-22/h4-12,19H,2-3,13-18H2,1H3,(H2,25,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHDBCUGSOTQIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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